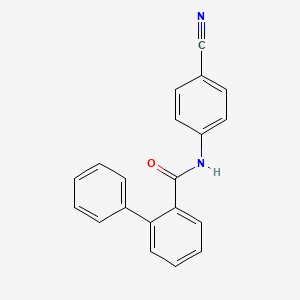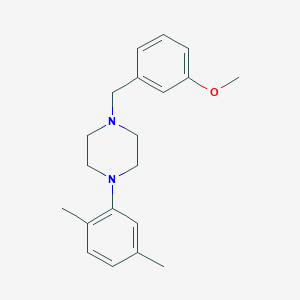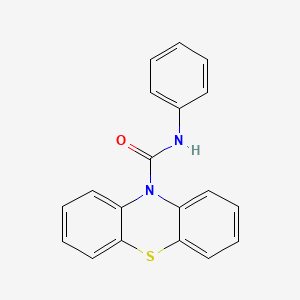
N-(2,2-dimethoxyethyl)-2-(4-methoxyphenyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-dimethoxyethyl)-2-(4-methoxyphenyl)-N-methylacetamide (also known as URB597) is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the breakdown of the endocannabinoid anandamide. The compound has been the subject of numerous scientific studies due to its potential therapeutic applications in a variety of conditions, including pain, inflammation, anxiety, and depression.
Wirkmechanismus
URB597 exerts its effects by inhibiting the activity of FAAH, which is responsible for the breakdown of anandamide. By preventing the breakdown of anandamide, URB597 increases its levels in the body, leading to a range of physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of URB597 are primarily related to its ability to increase anandamide levels in the body. Anandamide is an endocannabinoid that acts as a neurotransmitter and is involved in a variety of physiological processes, including pain, inflammation, mood, and appetite.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of URB597 in laboratory experiments is its specificity for FAAH inhibition. Unlike other compounds that target multiple enzymes in the endocannabinoid system, URB597 specifically inhibits FAAH, making it a useful tool for studying the effects of anandamide in isolation.
One limitation of URB597 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo. Additionally, the compound is not particularly potent, which can limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are numerous potential future directions for research on URB597 and its effects on the endocannabinoid system. Some possible areas of investigation include:
- The role of anandamide in the regulation of mood and anxiety
- The effects of URB597 on pain and inflammation in animal models
- The potential therapeutic applications of URB597 in conditions such as epilepsy and multiple sclerosis
- The development of more potent and selective FAAH inhibitors for use in research and clinical settings.
Conclusion
In conclusion, URB597 is a potent inhibitor of FAAH that has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound exerts its effects by increasing anandamide levels in the body, leading to a range of physiological and biochemical effects. While URB597 has some limitations in terms of its potency and half-life, it remains a valuable tool for studying the endocannabinoid system and its role in health and disease.
Synthesemethoden
URB597 can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the compound is relatively easy to produce in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
The primary scientific research application of URB597 has been in the study of the endocannabinoid system and its role in various physiological and pathological processes. The compound has been used in both in vitro and in vivo studies to investigate the effects of FAAH inhibition on anandamide levels and activity.
Eigenschaften
IUPAC Name |
N-(2,2-dimethoxyethyl)-2-(4-methoxyphenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-15(10-14(18-3)19-4)13(16)9-11-5-7-12(17-2)8-6-11/h5-8,14H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLCDIZGLIZURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(OC)OC)C(=O)CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethoxyethyl)-2-(4-methoxyphenyl)-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5868664.png)


![3-(4-isopropylphenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5868682.png)



![2-(2-phenylethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5868711.png)
![4-{[4-(tert-butylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5868717.png)
![1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5868729.png)
![4-fluoro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5868736.png)
![N'-{2-[(4-methylphenyl)thio]acetyl}cyclohexanecarbohydrazide](/img/structure/B5868753.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea](/img/structure/B5868764.png)
![N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5868765.png)